Ethyl 4-(3-indolyl)-3-oxobutyrate
Description
Ethyl 4-(3-indolyl)-3-oxobutyrate is an indole-containing β-ketoester with structural features that enable diverse reactivity, including participation in cyclization, condensation, and nucleophilic addition reactions. The indole moiety provides aromatic and hydrogen-bonding capabilities, while the β-ketoester group offers electrophilic and enolic reactivity.
Properties
Molecular Formula |
C14H15NO3 |
|---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
ethyl 4-(1H-indol-3-yl)-3-oxobutanoate |
InChI |
InChI=1S/C14H15NO3/c1-2-18-14(17)8-11(16)7-10-9-15-13-6-4-3-5-12(10)13/h3-6,9,15H,2,7-8H2,1H3 |
InChI Key |
CPMFNLRHAYZUFR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)CC1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-indolyl)-3-oxobutyrate typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of indole with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to yield the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-indolyl)-3-oxobutyrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted indole derivatives .
Scientific Research Applications
Ethyl 4-(3-indolyl)-3-oxobutyrate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of Ethyl 4-(3-indolyl)-3-oxobutyrate involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects on Reactivity: Indole-containing derivatives (e.g., 3-indolylbutyric acid) are associated with biological activity (e.g., plant growth regulation) due to hydrogen-bonding interactions . Electron-withdrawing groups (e.g., Cl in Ethyl 4-(3-chlorophenyl)-4-oxobutyrate) enhance stability and electrophilicity, favoring use in pharmaceutical intermediates .
- Synthetic Utility: Ethyl 3-oxobutyrate derivatives serve as precursors for heterocycles (e.g., pyrazoles, indoles) via Knoevenagel condensations or aldol reactions . Ultrasonic-assisted synthesis methods (e.g., for bisindolylmethanes in ) suggest efficient routes for indole-functionalized β-ketoesters.
Hydrogen Bonding and Crystallinity
The indole NH group in this compound can form hydrogen bonds (e.g., N–H···O=C), influencing crystallization behavior. Comparable indole derivatives (e.g., trisindoline in ) exhibit complex hydrogen-bonding networks, leading to stable crystalline phases. Such interactions may enhance the compound’s shelf life or bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
